molecular formula C4H5BrFN3 B13518864 3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole

3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole

Cat. No.: B13518864
M. Wt: 194.01 g/mol
InChI Key: GDTFXNPEQYSIEZ-UHFFFAOYSA-N
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Description

3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with a bromo group and a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with a bromoalkane and a fluoroalkane under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazole, while oxidation can introduce hydroxyl or carbonyl groups .

Mechanism of Action

The mechanism of action of 3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromo and fluoroethyl groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, which lacks the bromo and fluoroethyl substitutions.

    3-bromo-1H-1,2,4-triazole: Similar structure but without the fluoroethyl group.

    1-(2-fluoroethyl)-1H-1,2,4-triazole: Similar structure but without the bromo group.

Uniqueness

3-bromo-1-(2-fluoroethyl)-1H-1,2,4-triazole is unique due to the combined presence of both bromo and fluoroethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C4H5BrFN3

Molecular Weight

194.01 g/mol

IUPAC Name

3-bromo-1-(2-fluoroethyl)-1,2,4-triazole

InChI

InChI=1S/C4H5BrFN3/c5-4-7-3-9(8-4)2-1-6/h3H,1-2H2

InChI Key

GDTFXNPEQYSIEZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CCF)Br

Origin of Product

United States

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